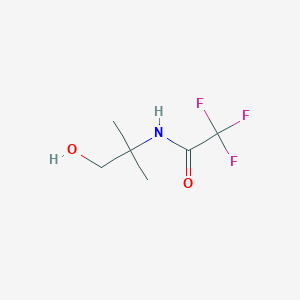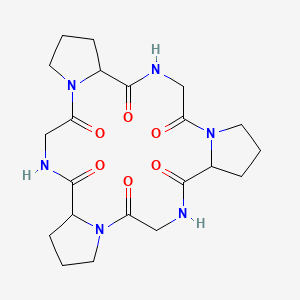
4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)-: is a chemical compound with the molecular formula C10H8Cl3N3O5 and a molecular weight of 356.55 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a trichloro-dinitrophenyl group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- typically involves the reaction of morpholine with 2,3,4-trichloro-5,6-dinitrobenzene. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- can undergo oxidation reactions, particularly at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Oxidized morpholine derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions .
Biology:
In biological research, this compound is used as a probe to study enzyme activities and protein interactions due to its unique chemical properties .
Medicine:
Industry:
In the industrial sector, Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The trichloro-dinitrophenyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Morpholine, 4-(2,3,4-trichlorophenyl)-
- Morpholine, 4-(2,3,4-dinitrophenyl)-
- Morpholine, 4-(2,3,4-trichloro-5-nitrophenyl)-
Comparison:
Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- is unique due to the presence of both trichloro and dinitro groups on the phenyl ring. This combination enhances its reactivity and binding properties compared to similar compounds that lack either the trichloro or dinitro groups . The presence of these groups also influences the compound’s chemical stability and solubility, making it more suitable for specific applications in research and industry .
Properties
CAS No. |
5260-43-5 |
|---|---|
Molecular Formula |
C10H8Cl3N3O5 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4-(2,3,4-trichloro-5,6-dinitrophenyl)morpholine |
InChI |
InChI=1S/C10H8Cl3N3O5/c11-5-6(12)8(14-1-3-21-4-2-14)10(16(19)20)9(7(5)13)15(17)18/h1-4H2 |
InChI Key |
HOWTYDXCKXGSPP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=C2Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12064214.png)
![2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12064221.png)

![4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole](/img/structure/B12064244.png)






![[[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12064290.png)
![5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12064297.png)

